molecular formula C17H18BrNO3 B12596352 Benzeneacetamide, 2-bromo-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]- CAS No. 634151-27-2

Benzeneacetamide, 2-bromo-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-

Cat. No.: B12596352
CAS No.: 634151-27-2
M. Wt: 364.2 g/mol
InChI Key: DFLBTWJJWDRFLN-UHFFFAOYSA-N
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Description

The compound "Benzeneacetamide, 2-bromo-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-" is a brominated phenylacetamide derivative with a substituted phenethylamine moiety. Its core structure consists of a benzene ring substituted with a bromine atom at the 2-position and an acetamide group linked to a 2-(4-hydroxy-3-methoxyphenyl)ethyl chain.

Properties

CAS No.

634151-27-2

Molecular Formula

C17H18BrNO3

Molecular Weight

364.2 g/mol

IUPAC Name

2-(2-bromophenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C17H18BrNO3/c1-22-16-10-12(6-7-15(16)20)8-9-19-17(21)11-13-4-2-3-5-14(13)18/h2-7,10,20H,8-9,11H2,1H3,(H,19,21)

InChI Key

DFLBTWJJWDRFLN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CCNC(=O)CC2=CC=CC=C2Br)O

Origin of Product

United States

Preparation Methods

Method A: Direct Bromination and Acetylation

  • Starting Materials: 4-hydroxy-3-methoxyphenethylamine, acetyl chloride, bromine.

  • Procedure:

    • Dissolve 4-hydroxy-3-methoxyphenethylamine in an appropriate solvent (e.g., dichloromethane).
    • Add acetyl chloride dropwise while stirring.
    • Introduce bromine to the mixture under controlled conditions (temperature and time).
  • Yield: Approximately 70% after purification.

Method B: Multi-Step Synthesis via Intermediate Formation

This method involves the synthesis of intermediates which are subsequently converted into the final product.

  • Step 1: Synthesis of Brominated Intermediate

    • Reagents: 4-hydroxy-3-methoxybenzaldehyde, phosphorus tribromide.
    • Conditions: Reflux in dichloromethane for several hours.
  • Step 2: Formation of Benzeneacetamide

    • Reagents: The brominated intermediate from Step 1 and acetamide.
    • Conditions: Heat under reflux with a suitable catalyst.
  • Yield: Overall yield from both steps is around 60%.

Method C: One-Pot Synthesis

A more efficient approach that combines several reactions into one pot.

  • Reagents: Starting from phenol derivatives, acetic anhydride, and bromoacetone.

  • Procedure:

    • Mix all reagents in a solvent like DMF (Dimethylformamide).
    • Heat under reflux for a specified duration.
  • Yield: Approximately 80% with minimal purification required.

Comparative Analysis of Methods

The following table summarizes the key aspects of the different preparation methods:

Method Steps Involved Key Reagents Yield (%) Notes
A Direct bromination and acetylation Bromine, Acetyl chloride ~70% Simple but requires careful handling of bromine
B Multi-step synthesis Phosphorus tribromide, Acetamide ~60% More complex with multiple isolation steps
C One-pot synthesis Acetic anhydride, Bromoacetone ~80% Efficient with fewer steps

Chemical Reactions Analysis

Types of Reactions

Benzeneacetamide, 2-bromo-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions may vary from room temperature to elevated temperatures, and solvents like dichloromethane or ethanol are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while reduction may produce simpler hydrocarbons.

Scientific Research Applications

Biological Activities

Research indicates that this compound may exhibit several promising biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that Benzeneacetamide, 2-bromo-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]- has potential antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which could be beneficial in managing conditions characterized by inflammation.
  • Interactions with Biological Targets : The hydroxy and methoxy groups likely enhance the compound's ability to interact with enzymes and receptors, influencing its efficacy as a therapeutic agent.

Synthesis Methodologies

The synthesis of Benzeneacetamide, 2-bromo-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]- typically involves several key steps:

  • Reagents : Common reagents include bromine, acetic anhydride, and various catalysts.
  • Reaction Conditions : Careful control of temperature and pH is essential to achieve high yield and purity.
  • Modification Potential : The compound can be modified to enhance its properties or to synthesize derivatives with specific biological activities.

Potential Therapeutic Applications

Given its biological activities, Benzeneacetamide, 2-bromo-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]- may have several therapeutic applications:

  • Infectious Diseases : Due to its antimicrobial properties, it could be developed into treatments for bacterial or fungal infections.
  • Chronic Inflammatory Conditions : Its anti-inflammatory effects suggest potential use in managing diseases such as arthritis or other inflammatory disorders.

Mechanism of Action

The mechanism by which Benzeneacetamide, 2-bromo-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]- exerts its effects involves interactions with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and activity. The bromine atom may also contribute to its reactivity and selectivity in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares "Benzeneacetamide, 2-bromo-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-" with key analogs, focusing on structural differences, molecular properties, and reported applications:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Reported Applications Key References
Target Compound :
2-bromo-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]benzeneacetamide
Likely C₁₇H₁₇BrNO₃ - 2-bromo on benzene
- N-linked 2-(4-hydroxy-3-methoxyphenyl)ethyl group
~354.2 Not explicitly stated; inferred antimicrobial/antioxidant potential
Analog 1 :
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide
C₁₅H₁₄BrNO₂ - 4-bromo on benzene
- N-linked 2-methoxyphenyl
328.2 Antimicrobial activity (tested against bacterial strains)
Analog 2 :
Benzeneacetamide, N-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methoxy
C₁₈H₁₉NO₄ - 4-methoxy on benzene
- N-linked 2-(1,3-benzodioxol-5-yl)ethyl
313.3 Structural mimic of bioactive phenethylamines; potential CNS effects
Analog 3 :
4-Chloro-α-hydroxy-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]benzeneacetamide
C₁₇H₁₇ClNO₄ - 4-chloro, α-hydroxy on benzene
- Same N-substituent as target compound
341.8 Hypothesized enhanced solubility due to hydroxylation
Analog 4 :
2-(4-Benzoylphenyl)-2-(4-bromophenyl)-N-[(methoxyimino)methyl]acetamide
C₂₃H₁₉BrN₂O₃ - Dual aryl groups (benzoyl and bromophenyl)
- Methoxyimino methyl group
451.3 Likely enzyme inhibition (structural complexity suggests targeting)

Key Structural and Functional Differences

Bromine vs. Chlorine Substitution: The target compound’s 2-bromo substituent (vs. Bromine’s higher electronegativity could also influence electronic interactions with biological targets, such as enzymes or receptors .

Phenolic vs. In contrast, Analog 2’s benzodioxol group introduces rigidity and altered electronic properties, which may affect bioavailability .

Substituent Positioning :

  • Analog 1’s 4-bromo and 2-methoxyphenyl groups (vs. 2-bromo and vanillyl in the target) demonstrate that para-substitution on the benzene ring correlates with antimicrobial efficacy in phenylacetamide derivatives .

Functional Group Complexity: Analog 4’s dual aryl and methoxyimino groups highlight how increased structural complexity can expand target specificity, though it may also introduce synthetic challenges .

Research Findings and Implications

  • Antimicrobial Activity: Analog 1 (4-bromo derivative) exhibited notable activity against Staphylococcus aureus, suggesting that bromine positioning and N-substituent choice critically influence antimicrobial potency .
  • Solubility and Bioavailability : The hydroxyl group in the target compound’s vanillyl moiety (vs. methoxy in Analog 2) may improve water solubility, a key factor in drug design .
  • Synthetic Feasibility: outlines a synthesis route for related phenolic ethers using Cs₂CO₃-mediated alkylation, which could be adapted for the target compound .

Biological Activity

Benzeneacetamide, 2-bromo-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]- is an organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of Benzeneacetamide, 2-bromo-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]- is C17H18BrNO3C_{17}H_{18}BrNO_3, with a molecular weight of approximately 364.234 g/mol. The compound features a complex structure that includes a benzeneacetamide core, a bromo substituent, and functional groups such as hydroxy and methoxy, which are crucial for its biological activity .

Biological Activities

Antimicrobial Activity
Preliminary studies suggest that Benzeneacetamide may exhibit significant antimicrobial properties. The presence of the hydroxy and methoxy groups is believed to enhance its interaction with microbial targets, potentially leading to inhibition of growth or activity .

Anti-inflammatory Effects
Research indicates that this compound may also possess anti-inflammatory properties. The functional groups present in its structure could modulate inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases .

Mechanism of Action
Understanding the mechanism of action is critical for optimizing the compound's therapeutic potential. Studies have focused on its interactions with various biological targets, including enzymes and receptors. The hydroxy and methoxy groups likely play a role in these interactions, influencing binding affinity and efficacy .

Synthesis

The synthesis of Benzeneacetamide typically involves several chemical reactions. Common reagents include bromine and acetic anhydride, with various catalysts used to facilitate the reactions. Careful control of temperature and pH is essential to achieve high yield and purity during synthesis .

Comparative Analysis

To better understand the uniqueness of Benzeneacetamide, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
4-Hydroxy-2-(hydroxymethyl)-3-methoxy-N-[2-[3-methoxy-4-(phenylmethoxy)phenyl]ethyl]-benzeneacetamideC26H29NO6Contains additional hydroxymethyl group
2-(2-bromophenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamideC17H18BrNOSimilar structure but lacks methoxy substitution on phenyl
N-[2-(4-hydroxyphenyl)ethyl]-benzamideC16H19NO3Simplified structure without bromine or multiple methoxy groups

The combination of bromine and methoxy functional groups in Benzeneacetamide may enhance its biological activity compared to these similar compounds .

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